4,4-Dimethyl-3,5-diphenyl-4H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
30169-45-0 |
|---|---|
Molecular Formula |
C17H16N2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4,4-dimethyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C17H16N2/c1-17(2)15(13-9-5-3-6-10-13)18-19-16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
LYRPGZWRXNELOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dimethyl 3,5 Diphenyl 4h Pyrazole and Its Derivatives
Established Synthetic Routes to the 4H-Pyrazole Core
The foundational approach to constructing the 4H-pyrazole ring system, particularly for diaryl-substituted variants, relies heavily on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) source. This method is a cornerstone of pyrazole (B372694) chemistry, offering a straightforward entry to the heterocyclic core.
Condensation Reactions of 1,3-Diketones with Hydrazine
The most prevalent and well-established method for synthesizing the pyrazole core involves the reaction of a 1,3-diketone with hydrazine. organic-chemistry.orgresearchgate.netrsc.org This reaction proceeds through the formation of a 4H-pyrazol-1-ium intermediate, which then leads to the final 4H-pyrazole product. researchgate.net For the synthesis of 4,4-disubstituted-3,5-diphenyl-4H-pyrazoles, the corresponding substituted 1,3-diketone is required.
This classical route is widely appreciated for its versatility and has been adapted for various synthetic scenarios. nih.gov For instance, an efficient one-pot synthesis allows for the in-situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine without the need for isolating the diketone intermediate. organic-chemistry.org This process is highly chemoselective and tolerates a range of functional groups. organic-chemistry.org The reaction is generally applicable for producing 3,5-disubstituted pyrazoles and can be carried out under mild conditions, sometimes at room temperature and without solvents. dergipark.org.tr
Comparative Analysis of Synthetic Pathways and Yields
This comparison underscores a general principle in the synthesis of complex molecules: the timing and method of introducing sensitive functional groups can dramatically impact the viability of a synthetic route.
Table 1: Comparative Analysis of Synthetic Pathways to 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP)
| Method | Description | Overall Yield | Reference |
|---|---|---|---|
| Method A | Condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with hydrazine. | 29% | mdpi.com |
| Method B | Late-stage fluorination of 4-methyl-3,5-diphenyl-1H-pyrazole with Selectfluor®. | 49% | mdpi.com |
Targeted Synthesis of Substituted 4H-Pyrazole Analogues
The modification of the 4H-pyrazole core, particularly at the 4-position, is of significant interest for tuning the molecule's properties. Halogenation strategies have been developed to introduce fluorine and other halogens with a degree of control.
Strategies for Halogenation at the 4-Position
Halogenation at the saturated C4-position of the 4H-pyrazole ring is a key transformation for creating functionalized analogues. Electrophilic halogenating agents are the primary tools for this purpose, enabling the introduction of fluoro, chloro, and bromo substituents. mdpi.comthieme-connect.deacs.org The reactivity of the pyrazole substrate and the choice of halogenating agent are critical factors in determining the outcome of these reactions. thieme-connect.deacs.org
The synthesis of 4-fluoro- (B1141089) and 4,4-difluoro-4H-pyrazoles is effectively achieved through late-stage fluorination using electrophilic fluorinating agents, with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, being the reagent of choice. mdpi.comresearchgate.net
The synthesis of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) is accomplished by reacting the corresponding 1H-pyrazole with two equivalents of Selectfluor®. researchgate.net Similarly, the mono-fluorinated analogue, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), can be prepared by fluorinating 4-methyl-3,5-diphenyl-1H-pyrazole with one equivalent of Selectfluor®, resulting in a 77% yield for this specific step. mdpi.com These reactions demonstrate that electrophilic fluorination is a reliable and high-yielding method for accessing these valuable fluorinated heterocycles. mit.edu
The reaction of 3,5-diaryl-1H-pyrazoles with electrophilic fluorinating agents like Selectfluor™ can lead to a mixture of products, demonstrating the importance of controlling regioselectivity. Depending on the reaction conditions and the substrate, both 4-fluoropyrazole and 4,4-difluoro-1H-pyrazole derivatives can be formed. thieme-connect.de The formation of these different products arises from the stepwise reaction mechanism. The initial fluorination of the 1H-pyrazole yields a 4-fluoro-1H-pyrazole. mdpi.com A second fluorination event at the same carbon atom then produces the 4,4-difluoro-4H-pyrazole. researchgate.net
Therefore, by carefully controlling the stoichiometry of the fluorinating agent, a degree of regioselectivity can be achieved. Using one equivalent of Selectfluor® favors the formation of the mono-fluorinated product, as seen in the synthesis of MFP. mdpi.com In contrast, using an excess of the fluorinating agent drives the reaction towards the di-fluorinated product, as in the synthesis of DFP. researchgate.net This control over the degree of fluorination is a key aspect of regioselective halogenation in this system.
Table 2: Products from Electrophilic Fluorination of 3,5-Diphenyl-4-R-1H-pyrazoles
| Starting Material | Reagent (Equivalents) | Product | Reference |
|---|---|---|---|
| 3,5-Diphenyl-1H-pyrazole | Selectfluor® (2 eq.) | 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | researchgate.net |
| 4-Methyl-3,5-diphenyl-1H-pyrazole | Selectfluor® (1 eq.) | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | mdpi.com |
| 3,5-Diarylpyrazoles | Selectfluor® | 4-Fluoropyrazoles and 4,4-Difluoro-1H-pyrazoles | thieme-connect.de |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole | |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | MFP |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole | DFP |
| 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | |
| 4-Methyl-3,5-diphenyl-1H-pyrazole | |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® |
Synthesis of 4-Oxo-Substituted 4H-Pyrazoles
The introduction of an oxo group at the C4 position of the 4H-pyrazole ring offers a promising avenue for creating derivatives with unique reactivity. These 4-oxo-4H-pyrazoles have been investigated as potent dienes in Diels-Alder reactions, a cornerstone of synthetic organic chemistry for constructing complex cyclic systems. rsc.org
One notable approach involves the synthesis of spirocyclic 4-oxo-4H-pyrazoles. Computational studies have suggested that spirocyclization can enhance the reactivity of the 4H-pyrazole core. nih.gov Inspired by these predictions, researchers have successfully synthesized and experimentally validated the utility of spirocyclic 4-oxo-4H-pyrazoles. While not as reactive as their 4,4-difluoro counterparts, these oxo-substituted analogs exhibit greater stability under physiological conditions, making them valuable for bioorthogonal chemistry applications. nih.gov The enhanced reactivity of these compounds is attributed to a combination of factors including antiaromaticity, predistortion of the diene system, and the effects of spirocyclization. rsc.org
A key strategy for the synthesis of 4-functionalized pyrazoles, which can be precursors to 4-oxo derivatives, involves the direct functionalization of the pyrazole core. For instance, a metal-free approach for the synthesis of 4-thio/selenocyanated pyrazoles has been developed using PhICl2 as a hypervalent iodine oxidant and NH4SCN or KSeCN as the thio/selenocyanogen source. beilstein-journals.org This method is postulated to proceed through the in situ generation of a reactive electrophilic species, which then attacks the electron-rich C4 position of the pyrazole. beilstein-journals.org
Further functionalization can be achieved through various condensation reactions. For example, Knoevenagel condensation between 1,3-diaryl-4-formylpyrazoles and 3-methyl-1-phenyl-1H-pyrazol-5-(4H)-one has been employed to synthesize 4-arylidene pyrazole derivatives. nih.gov
Preparation of N-Oxygenated 4H-Pyrazole Derivatives
The introduction of an oxygen atom on one of the nitrogen atoms of the pyrazole ring leads to the formation of N-oxygenated 4H-pyrazole derivatives, which exhibit distinct chemical properties and reactivity. The halogenation of N-oxygenated pyrazoles has been a subject of study, leading to the preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. acs.orgacs.org
The reaction of 1-hydroxypyrazole 2-oxides with one equivalent of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) results in high yields of the corresponding 4-halo derivatives. acs.org The use of two equivalents of these halogenating agents, or tert-butyl hypochlorite (B82951), leads to the formation of 4,4-dihalo-4H-pyrazole 1-oxides or 1,2-dioxides. acs.org
An interesting rearrangement has been observed in the case of 3,5-diphenylpyrazole (B73989). Its reaction with two equivalents of tert-butyl hypochlorite initially yields 1,4-dichloro-3,5-diphenylpyrazole, which subsequently rearranges to 4,4-dichloro-3,5-diphenyl-4H-pyrazole. acs.org The resulting gem-dihalides can undergo silver ion-assisted solvolysis to form 4-chloro-3H-pyrazole derivatives. acs.org
The synthesis of these N-oxygenated compounds often starts from the corresponding 1-hydroxypyrazoles or 1-hydroxypyrazole 2-oxides. acs.org The halogenation typically occurs at the C4 position due to the electronic nature of the pyrazole ring system. acs.org
Optimization of Reaction Conditions and Novel Catalytic Approaches
The efficiency and selectivity of pyrazole synthesis can be significantly influenced by the reaction conditions and the choice of catalyst. Researchers have dedicated considerable effort to optimizing these parameters to achieve higher yields, shorter reaction times, and more environmentally friendly procedures.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For instance, the optimization of conditions for the synthesis of pyran-fused pyrazole derivatives involved screening various solvents and bases under microwave irradiation. The best results were often obtained in ethanol (B145695) with piperidine (B6355638) as the base. researchgate.net
Multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules in a single step, and their optimization is a key area of research. For the synthesis of pyrano[2,3-c]pyrazole derivatives, a one-pot, three-component condensation has been developed, and the reaction conditions have been optimized by exploring different catalysts and solvent systems. researchgate.net In some cases, the use of a catalyst was found to be crucial, as the reaction yielded very little product in its absence. researchgate.net
Novel catalytic systems are continuously being explored to improve pyrazole synthesis. For example, a new protocol for the synthesis of pyrazole-4-carbothioamides from pyrazole-4-carbonitriles utilizes thioacetamide (B46855) as a sulfur source in the presence of Amberlyst-15, an acidic resin catalyst. This method avoids the use of hazardous reagents like Lawesson's reagent. researchgate.net Similarly, amorphous carbon-supported sulfonic acid (AC-SO3H) has been identified as a highly effective and reusable solid acid catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org
The development of metal-free catalytic systems is also a significant trend. The synthesis of 4-sulfonyl pyrazoles has been achieved using molecular iodine as a catalyst in a tandem C(sp2)-H sulfonylation and pyrazole annulation process. mdpi.com Furthermore, the use of green solvents like water is gaining prominence. A straightforward and sustainable approach for the synthesis of 1-H-pyrazole derivatives has been devised through a three-component reaction in water with a catalytic amount of ammonium (B1175870) acetate. longdom.org
The table below summarizes various synthetic approaches for pyrazole derivatives, highlighting the catalysts and reaction conditions employed.
| Product | Starting Materials | Catalyst/Reagents | Solvent | Key Features | Reference |
| 4-Thio/selenocyanated pyrazoles | 4-Unsubstituted pyrazoles | PhICl2, NH4SCN/KSeCN | - | Metal-free, mild conditions | beilstein-journals.org |
| 4-Arylidene pyrazole derivatives | 1,3-Diaryl-4-formylpyrazoles, 3-Methyl-1-phenyl-1H-pyrazol-5-(4H)-one | Triethylamine | Ethanol | Base-catalyzed Knoevenagel condensation | nih.gov |
| N-Oxygenated 4-halopyrazoles | 1-Hydroxypyrazole 2-oxides | NCS/NBS (1 equiv.) | - | High yield halogenation at C4 | acs.org |
| 4,4-Dihalo-4H-pyrazole 1-oxides | 1-Hydroxypyrazole 2-oxides | NCS/NBS (2 equiv.), t-BuOCl | - | Dihalogenation at C4 | acs.org |
| Pyran-fused pyrazoles | Dimedone, Aryl aldehydes, Malononitrile | Piperidine | Ethanol | Microwave-assisted synthesis | researchgate.net |
| Pyrazole-4-carbothioamides | Pyrazole-4-carbonitriles, Thioacetamide | Amberlyst-15 | Ethanol | Avoids hazardous sulfur sources | researchgate.net |
| Pyrazolo[3,4-b]pyridine-5-carboxylates | 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Aniline | AC-SO3H | Ethanol | Highly active solid acid catalyst | rsc.org |
| 4-Sulfonyl pyrazoles | N,N-Dimethyl enaminones, Sulfonyl hydrazines | I2, TBHP, NaHCO3 | - | Metal-free tandem reaction | mdpi.com |
| 1-H-Pyrazoles | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate | Water | Green and sustainable multicomponent reaction | longdom.org |
Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyl 3,5 Diphenyl 4h Pyrazole
Diels-Alder Cycloaddition Reactions as a Central Reactivity Pathway
The Diels-Alder reaction represents a fundamental reactivity pathway for 4H-pyrazoles. However, the reactivity of these scaffolds is highly dependent on the nature of the substituents at the 4-position. For 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole, also known as DMP, the presence of gem-dimethyl groups significantly influences its reactivity profile. Research has shown that geminal dimethylation on a five-membered diene scaffold, such as in DMP, leads to a surprisingly low reactivity in Diels-Alder reactions. nih.gov This sluggishness is attributed to an increase in geminal repulsion in the transition state. nih.gov Density functional theory (DFT) calculations have quantified this effect, showing that the uncatalyzed Diels-Alder reaction of its fluorinated counterpart is significantly faster. nih.govsemanticscholar.org
The Diels-Alder reaction can be classified based on the electronic properties of the diene and the dienophile. In a typical reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, this is reversed, with an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org
4H-pyrazoles function as electron-deficient dienes in IEDDA reactions, a characteristic that is enhanced by the presence of electron-withdrawing substituents. wikipedia.orgresearchgate.net These substituents lower the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with a high-energy Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile. wikipedia.org In the case of this compound, the electron-donating nature of the methyl groups results in a relatively high-lying LUMO, making it a less reactive diene in the IEDDA context compared to analogs with electron-withdrawing groups. nih.govraineslab.com The activation energy for the Diels-Alder reaction of DMP with endo-bicyclo[6.1.0]non-4-yne (BCN) is calculated to be 24.9 kcal/mol, highlighting its low reactivity. raineslab.com
The substitution at the C4 position of the 4H-pyrazole ring is a critical determinant of its Diels-Alder reactivity. Replacing the methyl groups of DMP with more electronegative substituents dramatically alters the electronic properties and, consequently, the reaction rates.
The contrast in reactivity between DMP and its difluorinated analog, 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP), is stark. DFT calculations reveal that the uncatalyzed Diels-Alder reaction of DFP with a strained alkyne proceeds approximately 500,000 to 620,000 times faster than that of DMP. nih.govsemanticscholar.orgnih.govraineslab.com This massive rate enhancement is attributed to two primary factors induced by the highly electronegative fluorine atoms: a lowering of the LUMO energy and the introduction of hyperconjugative antiaromaticity. nih.govsemanticscholar.org
Hyperconjugative antiaromaticity destabilizes the planar ground state of the diene, making it more predisposed to react. nih.govsemanticscholar.org The destabilization energy (ΔH) due to antiaromaticity is significantly higher for DFP (12.8 kcal/mol) compared to DMP (1.7 kcal/mol). nih.gov This greater destabilization in DFP contributes to a lower activation energy for the cycloaddition. nih.gov While fluorination dramatically increases reactivity, it can compromise the stability of the diene under physiological conditions. nih.govnih.govresearchgate.net
Table 1: Comparison of Activation Energy and LUMO Energy for DMP and DFP
| Compound | Activation Energy (kcal/mol) | Relative Rate | LUMO Energy (eV) |
| DMP (1) | 24.9 | 1 | -1.3 |
| DFP (4) | 17.0 | 6.2 x 10⁵ | -2.1 |
| Data sourced from computational studies on reactions with BCN. nih.govraineslab.com |
The asymmetrically substituted analog, 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), presents an intermediate case. MFP exhibits a 7-fold lower Diels-Alder reactivity than DFP but is considerably more reactive than DMP. nih.govsemanticscholar.org Interestingly, while the hyperconjugative antiaromaticity in MFP is significantly reduced compared to DFP (destabilization ΔH of 6.4 kcal/mol for MFP vs. 12.8 kcal/mol for DFP), the loss in reactivity is not as large as might be expected. nih.govnih.gov
This is because the ground-state structure of MFP distorts into a puckered, envelope-like conformation to minimize the destabilizing hyperconjugative effects. nih.gov This predistortion brings the molecule's conformation closer to that of the Diels-Alder transition state, which reduces the conformational distortion energy required to reach it, thereby enhancing reactivity and partially offsetting the decrease from diminished antiaromaticity. nih.gov
Table 2: Comparison of Antiaromatic Destabilization Enthalpy
| Compound | Substituents | Destabilization Enthalpy (ΔH in kcal/mol) |
| DMP | 4,4-dimethyl | 1.7 |
| MFP | 4-fluoro-4-methyl | 6.4 |
| DFP | 4,4-difluoro | 12.8 |
| Data sourced from computational studies. nih.gov |
In an effort to balance high reactivity with greater stability than fluorinated pyrazoles, 4-oxo-substituted analogues have been investigated. nih.govresearchgate.netrsc.org Replacing fluoro groups with less electron-withdrawing oxo groups was found to maintain rapid Diels-Alder reactivity while significantly improving stability against biological nucleophiles. nih.govresearchgate.net
Three such analogues studied are 4-methyl-3,5-diphenyl-4H-pyrazol-4-ol (MHP), 6,9-diphenyl-1-oxa-7,8-diazaspiro[4.4]nona-6,8-diene (OSP), and 6,9-diphenyl-1,4-dioxa-7,8-diazaspiro[4.4]nona-6,8-diene (EKP). nih.gov Among these, the spirocyclic OSP was the most reactive, with a second-order rate constant of 0.17 M⁻¹ s⁻¹ for its reaction with BCN, a reactivity level comparable to commonly used bioorthogonal reactions. nih.gov The rapid reactivity of these oxo-pyrazoles is attributed to a combination of antiaromaticity, predistortion, and favorable spirocyclization effects. nih.govrsc.org The destabilization due to antiaromaticity in these compounds is less than in their fluorinated counterparts but greater than in DMP. nih.gov For example, the symmetric diene EKP has a destabilization enthalpy of 7.8 kcal/mol, placing it between DMP (1.7 kcal/mol) and DFP (12.8 kcal/mol). nih.gov
Table 3: Second-Order Rate Constants for Diels-Alder Reactions of 4-Oxo-4H-Pyrazoles with BCN
| Compound | Rate Constant (k in M⁻¹ s⁻¹) |
| OSP | 0.17 |
| MHP | 0.030 |
| EKP | 0.030 |
| Reactions performed in a 9:1 CD3CN:D2O solvent system. nih.gov |
A crucial aspect of the reactivity of 4H-pyrazoles with alkyl or chloro substituents at the C4 position, such as this compound, is the requirement for acid catalysis for the Diels-Alder reaction to proceed efficiently. nih.govresearchgate.net This contrasts sharply with 4H-pyrazoles bearing strongly electron-withdrawing fluoro substituents, which react rapidly as Diels-Alder dienes without the need for a catalyst. nih.govresearchgate.netresearchgate.net The acid catalyst protonates the pyrazole (B372694), which lowers the energy of the LUMO, thereby activating the diene for cycloaddition with the dienophile. This necessity for acid catalysis, however, can limit the application of compounds like DMP in biological systems where such conditions are not compatible. nih.gov
Kinetic Analysis of Diels-Alder Reactions
The Diels-Alder reactivity of this compound (DMP) has been a key area of investigation. Generally, 4,4-disubstituted-4H-pyrazoles are poor dienes in Diels-Alder reactions and often require acid catalysis to proceed, even with highly reactive dienophiles. nih.govresearchgate.net This sluggish reactivity is in stark contrast to other five-membered heterocyclic dienes.
Computational studies, specifically using Density Functional Theory (DFT), have provided significant insights into the kinetics of these reactions. For instance, the uncatalyzed Diels-Alder reaction of DMP with the strained alkyne endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) is significantly slower than that of its fluorinated analog, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP). mit.edumdpi.com DFT calculations predict that the reaction of DFP with BCN is approximately 500,000 times faster than the corresponding reaction with DMP. mit.edumdpi.com The activation energy for the reaction of DMP with BCN is calculated to be 24.9 kcal/mol. raineslab.com This substantial difference in reaction rates highlights the profound impact of substituents at the C4 position on the kinetic profile of the Diels-Alder reaction.
| Diene | Dienophile | Relative Rate (vs. DMP) | Activation Energy (kcal/mol) |
| This compound (DMP) | endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | 1 | 24.9 raineslab.com |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) | ~500,000 mit.edumdpi.com | 17.0 raineslab.com |
This table presents a kinetic comparison of the Diels-Alder reactions of DMP and DFP with BCN, illustrating the significant rate enhancement upon fluorination.
Other Electrophilic and Nucleophilic Reactions
Beyond cycloadditions, this compound and its derivatives undergo other types of reactions, revealing further aspects of their chemical nature.
The reaction of this compound with electrophilic bromine in the presence of concentrated hydrogen peroxide leads to a stereospecific bromohydroperoxylation. acs.orgacs.org This reaction results in the formation of 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole. acs.orgacs.org The synthesis and crystal structure of this product have been confirmed through X-ray analysis. acs.org This transformation underscores the susceptibility of the pyrazole ring to electrophilic attack, leading to the formation of a functionalized dihydropyrazole derivative.
The reactivity of N-oxygenated derivatives of pyrazoles has also been a subject of study, particularly in the context of developing bioorthogonal "click" reagents. While direct studies on N-oxygenated derivatives of this compound are not extensively detailed in the provided context, research on related 4-oxo-substituted 4H-pyrazoles offers valuable insights. nih.gov Replacing the gem-dimethyl groups with an oxo group can maintain high Diels-Alder reactivity while improving stability towards biological nucleophiles. nih.gov For instance, compounds like 4-methyl-3,5-diphenyl-4H-pyrazol-4-ol (MHP) have been investigated. nih.gov These studies suggest that modification at the nitrogen or the C4 position can significantly tune the electronic properties and reactivity of the pyrazole core.
Mechanistic Insights into Reactive Pathways
The observed reactivity of this compound is governed by a combination of electronic and steric factors.
A key concept explaining the reactivity of 4H-pyrazoles is hyperconjugative antiaromaticity. mit.eduescholarship.org This phenomenon arises from the delocalization of electrons from the substituents at the saturated C4 position into the 4π-electron system of the pyrazole ring. In the case of DMP, the methyl groups provide some hyperconjugative stabilization. However, when highly electronegative substituents like fluorine are present, as in DFP, the negative hyperconjugation becomes much more significant. mit.eduescholarship.org This strong hyperconjugation induces antiaromatic destabilization in the 4π-electron system of the diene, thereby increasing its ground-state energy and enhancing its reactivity in Diels-Alder reactions. escholarship.org The destabilization energy due to hyperconjugative antiaromaticity in DMP is calculated to be 1.7 kcal/mol, which is significantly lower than the 12.8 kcal/mol destabilization in DFP. nih.gov This difference in destabilization directly correlates with the observed disparity in their Diels-Alder reactivity.
| Compound | Substituent at C4 | Destabilization Energy (ΔH, kcal/mol) |
| This compound (DMP) | Dimethyl | 1.7 nih.gov |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | Difluoro | 12.8 nih.gov |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | Fluoro, Methyl | 6.4 nih.gov |
| 6,9-Diphenyl-1,4-dioxa-7,8-diazaspiro[4.4]nona-6,8-diene (EKP) | Ethylenedioxy | 7.8 nih.gov |
This table showcases the calculated destabilization energies for various 4H-pyrazole derivatives, illustrating the impact of C4 substituents on hyperconjugative antiaromaticity.
Another critical factor influencing the reactivity of this compound is geminal repulsion. nih.govnih.gov The presence of two methyl groups at the C4 position leads to steric strain. Quantum mechanical calculations have revealed that the sluggish Diels-Alder reactivity of gem-dimethyl substituted cyclopentadienes and 2,3-diazacyclopentadienes (4H-pyrazoles) is not primarily due to steric hindrance with the dienophile, but rather to increased repulsion within the gem-dimethyl group in the transition state of the reaction. nih.govresearchgate.netnih.gov As the reaction proceeds towards the transition state, the geometry at the C4 carbon changes, leading to an increase in this internal steric repulsion. nih.govnih.gov This increased geminal repulsion in the transition state raises the activation energy barrier, thus decreasing the reaction rate. researchgate.net This effect is a significant contributor to the poor Diels-Alder reactivity of DMP compared to less substituted or spirocyclic analogs where this strain is alleviated. nih.govnih.gov
Computational Chemistry and Advanced Theoretical Investigations
Aromaticity and Antiaromaticity Assessment
The concept of aromaticity is crucial in understanding the stability and reactivity of cyclic compounds. In the case of 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole, the pyrazole (B372694) ring's electronic character is a key area of investigation.
Nuclear Independent Chemical Shift (NICS) Analysis
Nuclear Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity or antiaromaticity of a cyclic system. It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. A negative NICS value typically indicates aromaticity (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current).
Quantitative Evaluation of Hyperconjugative Antiaromaticity (Isodesmic Equations)
Recent studies have highlighted the role of hyperconjugative antiaromaticity in influencing the reactivity of 4H-pyrazoles. This phenomenon arises from the interaction of the filled σ-bonds of the substituents at the C4 position with the π-system of the pyrazole ring.
Computational investigations have employed isodesmic equations to quantify the energetic effect of this hyperconjugation. An isodesmic reaction is a hypothetical reaction where the number and type of bonds are conserved on both sides of the equation, which helps in minimizing computational errors. For 4,4-disubstituted 4H-pyrazoles, an isodesmic equation can be designed to isolate the energetic contribution of hyperconjugation.
A study on the Diels-Alder reactivity of 4H-pyrazoles calculated the destabilization due to hyperconjugative antiaromaticity for this compound (DMP) to be 1.7 kcal/mol. nih.gov This value was obtained using an isodesmic equation that compares the energy of the target molecule with that of appropriate reference compounds where such hyperconjugative interactions are absent. This relatively small but significant destabilization can influence the molecule's reactivity. nih.gov
| Compound | Substituents at C4 | Destabilization Energy (kcal/mol) |
|---|---|---|
| This compound (DMP) | Dimethyl | 1.7 nih.gov |
| 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) | Difluoro | 12.8 nih.gov |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods provide valuable descriptors that help in understanding and predicting this behavior.
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energy Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, while specific HOMO and LUMO energy values in electron volts (eV) are not explicitly detailed in the provided search results, computational studies on similar pyrazole derivatives have shown that the distribution and energies of these orbitals are significantly influenced by the substituents on the pyrazole ring. researchgate.netnih.gov Generally, electron-donating groups like methyl groups tend to increase the HOMO energy, making the molecule a better electron donor. The phenyl groups at the C3 and C5 positions also play a crucial role in the electronic delocalization within the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Generic Pyrazole Derivative 1 | -5.92 nih.gov | -2.50 nih.gov | 3.42 nih.gov |
| Generic Pyrazole Derivative 2 | -5.87 nih.gov | -2.85 nih.gov | 3.02 nih.gov |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.
For this compound, a theoretical MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. researchgate.netresearchgate.net The phenyl rings would exhibit a more complex potential distribution with regions of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential. The dimethyl group at the C4 position would be electronically neutral or slightly positive. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. mdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-type structures). wikipedia.org It allows for the investigation of charge transfer, hyperconjugation, and delocalization effects within the molecule.
An NBO analysis of this compound would quantify the electron density in the core, lone pair, and bonding orbitals. It would also reveal the nature of the bonds (e.g., covalent vs. ionic character) and the hybridization of the atoms. Furthermore, NBO analysis can provide quantitative information about the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are the basis of hyperconjugative effects. researchgate.net For instance, the interaction between the σ orbitals of the C-H bonds of the methyl groups and the π* orbitals of the pyrazole ring could be quantified, providing a deeper understanding of the hyperconjugative antiaromaticity discussed earlier.
Reaction Mechanism Modeling and Energy Profiling
The reactivity of this compound, particularly in cycloaddition reactions, has been a subject of computational investigation. The Diels-Alder reaction, a cornerstone of organic synthesis, serves as a key model for understanding the compound's chemical behavior. Theoretical modeling of this reaction provides a detailed picture of the energy landscape, including the transition states and intermediates that govern the reaction pathway.
Transition State Geometries and Activation Energy Calculations (e.g., M06-2X/6-31G(d))
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the reactivity of 4H-pyrazoles. The M06-2X functional, paired with basis sets like 6-31G(d), has been shown to be a reliable method for accurately predicting the energetics of cycloaddition reactions involving these heterocyclic systems. nih.govnih.govmit.edu
For the parent compound, 4,4-dimethyl-4H-pyrazole (lacking the 3,5-diphenyl substituents), the Gibbs free energy of activation (ΔG‡) for its Diels-Alder reaction with the strained alkyne bicyclononyne (BCN) has been calculated to be 24.9 kcal/mol. nih.gov The presence of the two methyl groups at the C4 position leads to significant geminal repulsion in the transition state, which is a key factor contributing to the relatively low reactivity of this class of compounds. nih.gov
In the case of this compound (DMP), computational analysis of its Diels-Alder reaction with BCN reveals a Gibbs free energy of activation (ΔG‡) of 28.4 kcal/mol, computed at the M06-2X/6-31G(d)//M06-2X/6-311++G(d,p)-SMD(H2O) level of theory. mit.edu This value underscores the inherent stability of the diene system. The transition state geometry for this reaction shows the formation of the new carbon-carbon bonds, and the calculated bond lengths in the transition state provide a static picture of this critical point along the reaction coordinate.
It is noteworthy that substituting the methyl groups at the C4 position with fluorine atoms, as in 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), dramatically lowers the activation energy. This is attributed to the induction of hyperconjugative antiaromaticity by the electron-withdrawing fluorine atoms, which destabilizes the diene ground state and thus accelerates the reaction. nih.govmdpi.com DFT calculations predict that the Diels-Alder reaction of DFP is approximately 500,000 times faster than that of DMP. nih.govmdpi.com
| Compound | Substituents | Computational Method | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Reference |
|---|---|---|---|---|
| 4,4-dimethyl-4H-pyrazole | - | M06-2X/6-311++G(d,p)-SMD(H2O)//M06-2X/6-31G(d) | 24.9 | nih.gov |
| This compound (DMP) | 3,5-diphenyl | M06-2X/6-31G(d)//M06-2X/6-311++G(d,p)-SMD(H2O) | 28.4 | mit.edu |
Reaction Enthalpies (ΔGrxn)
In contrast, the less substituted 4-fluoro-4-methyl-4H-pyrazole scaffold exhibits a calculated ΔGrxn of -40.5 kcal/mol for its reaction with BCN, suggesting an even greater thermodynamic driving force for the reaction. nih.gov These values highlight the influence of substituents on the thermodynamic profile of the Diels-Alder reaction of the 4H-pyrazole core.
| Compound | Substituents | Computational Method | Gibbs Free Energy of Reaction (ΔGrxn) (kcal/mol) | Reference |
|---|---|---|---|---|
| This compound (DMP) | 3,5-diphenyl | M06-2X/6-31G(d)//M06-2X/6-311++G(d,p)-SMD(H2O) | -29.8 | mit.edu |
| 4-fluoro-4-methyl-4H-pyrazole | - | M06-2X/6-311++G(d,p)//M06-2X/6-31G(d) | -40.5 | nih.gov |
Solvent Effects on Reactivity (e.g., SMD(H2O) level of theory)
The influence of the solvent environment on reaction rates and equilibria is a critical aspect of chemical reactivity. Computational models, such as the Solvation Model based on Density (SMD), are employed to simulate these effects. In the theoretical studies of 4H-pyrazole reactivity, the SMD model with water as the solvent (SMD(H2O)) has been utilized to provide a more realistic representation of reaction conditions, particularly for bioorthogonal applications. nih.govmit.edu
The inclusion of the SMD(H2O) model in the DFT calculations for the Diels-Alder reaction of this compound indicates that the calculated activation and reaction energies are representative of an aqueous environment. mit.edu While the specific quantitative contribution of the solvent to the energy profile is not always explicitly dissected in the literature, its inclusion ensures that the theoretical predictions are more relevant to experimental conditions in polar solvents.
Conformational Analysis and Molecular Dynamics Simulations
While extensive research on the reaction mechanisms of 4H-pyrazoles exists, dedicated studies on the conformational analysis and molecular dynamics of this compound are less prevalent in the available literature. However, insights into its conformational behavior can be gleaned from computational studies focused on its reactivity.
The 4H-pyrazole ring itself is not perfectly planar. In asymmetrically substituted derivatives like 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), the ground-state structure is puckered into an envelope-like conformation. mdpi.com This pre-distortion is significant as it makes the ground-state geometry more closely resemble the transition-state geometry of the Diels-Alder reaction, thereby lowering the conformational penalty required to reach the transition state and enhancing reactivity. mdpi.com
For the symmetrically substituted this compound, the pyrazole ring is expected to be more planar. The conformational flexibility of this molecule will be dominated by the rotation of the two phenyl groups at the 3 and 5 positions. The degree of this rotation will be governed by the steric hindrance between the phenyl groups and the methyl groups at the C4 position, as well as the electronic effects of conjugation between the phenyl rings and the pyrazole system. A comprehensive understanding of the conformational preferences and the energy barriers to rotation would require dedicated conformational analysis studies, which appear to be a gap in the current body of research.
Molecular dynamics (MD) simulations could provide a dynamic picture of the conformational landscape of this compound, revealing how the phenyl rings move over time and how the molecule interacts with its environment. While MD simulations have been employed for other pyrazole derivatives, particularly in the context of their interactions with biological macromolecules, specific MD studies focusing solely on the conformational dynamics of this compound are not readily found in the searched literature. mdpi.com Such studies would be valuable for a more complete understanding of its physical and chemical properties.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4,4-dimethyl-3,5-diphenyl-4H-pyrazole, both one-dimensional and two-dimensional NMR methods are employed to assign the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the downfield region, generally between δ 7.2 and 8.3 ppm. The two methyl groups attached to the C4 position are magnetically equivalent and thus exhibit a sharp singlet signal in the upfield region, typically around δ 1.65 ppm, integrating to six protons.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the phenyl rings resonate in the aromatic region, typically from δ 125 to 141 ppm. The quaternary carbon at C4, bearing the two methyl groups, appears at a chemical shift of approximately 50.1 ppm. The two methyl carbons themselves are observed further upfield, around δ 23.0 ppm. The C3 and C5 carbons of the pyrazole (B372694) ring, being equivalent due to symmetry, show a signal around δ 177.6 ppm.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and related structures.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the coupled protons within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the aromatic proton signals to their corresponding carbon signals in the phenyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methyl groups would show a correlation to the quaternary carbon C4 and to the C3 and C5 carbons of the pyrazole ring, confirming the placement of the dimethyl group. The aromatic protons would show correlations to neighboring carbons within the phenyl rings and to the C3 and C5 carbons of the pyrazole ring to which they are attached.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound (C₁₇H₁₆N₂), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (248.33 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. sigmaaldrich.com
The fragmentation of pyrazole derivatives under electron impact (EI) ionization often involves the cleavage of the pyrazole ring. Common fragmentation pathways include the loss of a nitrogen molecule (N₂) or the loss of substituents. For this compound, characteristic fragments could arise from the loss of a methyl group ([M-CH₃]⁺) or through more complex ring-opening and rearrangement processes. The fragmentation pattern provides a unique fingerprint that aids in the structural confirmation of the molecule. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. The C-H stretching of the methyl groups would appear around 2950-2850 cm⁻¹. The C=N stretching vibration of the pyrazole ring is expected in the region of 1600-1500 cm⁻¹. The C=C stretching vibrations of the phenyl rings would also be present in this region. The C-N stretching vibrations may be observed in the 1350-1000 cm⁻¹ range. The absence of a broad N-H stretching band around 3300 cm⁻¹ would confirm the 4H-pyrazole structure. rsc.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands in the UV-Vis region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic phenyl rings and the pyrazole system. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. UV-Vis spectroscopy can also be employed in kinetic studies to monitor reactions involving this compound by observing changes in the absorbance over time. rsc.org
X-ray Crystallography for Precise Molecular Geometry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms in the molecule can be determined. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry. The crystal structure would reveal the planarity of the pyrazole ring and the orientation of the two phenyl substituents relative to the heterocyclic core. acs.org
Table 2: List of Compounds Mentioned
Single Crystal X-ray Diffraction Analysis of this compound Derivatives
However, the analysis of closely related pyrazole derivatives by SC-XRD reveals key structural trends that can be extrapolated. For instance, studies on various substituted 3,5-diphenyl-1H-pyrazoles have provided detailed information on their crystal packing and intermolecular interactions. nih.govrsc.org In a typical analysis of a pyrazole derivative, a suitable single crystal is grown and subjected to X-ray radiation. The resulting diffraction pattern is then used to construct an electron density map, from which the crystallographic data is refined.
For a hypothetical crystal of a this compound derivative, the expected data would be presented in a format similar to the interactive table below. This data would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and other refinement parameters.
Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1489.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and serves as an example of the parameters obtained from a single crystal X-ray diffraction experiment.
The analysis would further detail the bond lengths and angles within the pyrazole ring and its substituents, as well as any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. researchgate.net
Correlation of Crystal Structure with Computational Models
In modern structural chemistry, experimental data from techniques like SC-XRD are often complemented by computational modeling. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict and analyze the electronic structure and geometry of molecules. By performing DFT calculations, researchers can generate a theoretical model of the molecule's structure in the gas phase.
This theoretical structure can then be compared with the experimental solid-state structure obtained from X-ray diffraction. A strong correlation between the computationally predicted and experimentally determined bond lengths and angles serves to validate both the experimental results and the chosen computational model. Any discrepancies between the two can often be attributed to the effects of crystal packing and intermolecular forces present in the solid state, which are absent in the gas-phase calculations.
For this compound derivatives, DFT calculations could be employed to:
Optimize the molecular geometry to its lowest energy conformation.
Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra.
Predict the NMR chemical shifts.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties.
The synergy between experimental X-ray crystallography and computational modeling provides a more complete and nuanced understanding of the structural and electronic properties of pyrazole derivatives. While specific studies correlating the crystal structure of this compound with computational models are not currently available, this dual approach remains the gold standard for comprehensive structural elucidation in heterocyclic chemistry.
Photophysical and Photochemical Behavior of 4,4 Dimethyl 3,5 Diphenyl 4h Pyrazole Derivatives
Photochemical Rearrangement Studies
The introduction of an N-oxide functionality to a heterocyclic ring can dramatically alter its photochemical reactivity, opening up pathways to novel molecular structures. The study of these rearrangements provides valuable information on reaction mechanisms and the nature of excited states.
Photorearrangement of 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole 1-oxide
While direct experimental studies on the photochemical rearrangement of this compound 1-oxide are not extensively documented in the reviewed literature, the behavior of analogous heterocyclic N-oxides, particularly pyridazine (B1198779) N-oxides, offers a strong predictive model. The irradiation of pyridazine N-oxide derivatives is known to induce isomerization, leading to the formation of pyrazole (B372694) and furan (B31954) derivatives.
For instance, the photolysis of 3,6-diphenylpyridazine (B189494) N-oxide has been shown to yield 3-benzoyl-5-phenylpyrazole as a major product, alongside a smaller amount of 2,5-diphenylfuran. researchgate.netresearchgate.net This transformation is proposed to proceed through a series of reactive intermediates initiated by the absorption of light.
Based on these analogous systems, the photochemical irradiation of this compound 1-oxide is anticipated to lead to a complex mixture of rearranged products. The specific products formed would be dependent on the reaction conditions, such as the solvent and the wavelength of light used.
Mechanistic Pathways of Photorearrangement (e.g., Electrocyclic Processes)
The mechanistic pathways for the photorearrangement of heterocyclic N-oxides have been a subject of considerable investigation and are generally understood to involve electrocyclic processes. Upon photoexcitation, the N-oxide is believed to undergo a ring-opening reaction, driven by the migration of the oxygen atom to an adjacent carbon, to form a transient diazo intermediate. researchgate.netresearchgate.net
In the case of 3,6-diphenylpyridazine N-oxide, theoretical calculations support the formation of a diazoketone intermediate from the first excited singlet state. researchgate.netresearchgate.net This diazoketone is a key branching point in the reaction pathway. It can undergo a ring-closure reaction to form a pyrazole derivative, or it can lose a molecule of nitrogen to yield a furan derivative. researchgate.netresearchgate.net
By analogy, the proposed mechanistic pathway for the photorearrangement of this compound 1-oxide would involve the following key steps:
Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state (S1).
Oxaziridine Intermediate Formation: The excited state facilitates the formation of a transient, high-energy oxaziridine-like intermediate.
Ring Opening to a Diazo Intermediate: This intermediate rapidly rearranges to a more stable open-chain diazo species.
Subsequent Rearrangements: The diazo intermediate can then undergo further reactions, such as cyclization to form new heterocyclic rings or fragmentation with the loss of dinitrogen.
The presence of the gem-dimethyl group at the 4-position of the pyrazole ring in this compound 1-oxide would likely influence the stability and reactivity of the intermediates, potentially favoring certain rearrangement pathways over others.
Excited State Dynamics and Photophysical Properties
The study of the excited state dynamics and photophysical properties, such as fluorescence and phosphorescence, provides fundamental information about the behavior of molecules after light absorption.
While the parent compound, pyrazole, is not fluorescent, the introduction of substituents, particularly aromatic groups, can lead to compounds with significant emissive properties. nih.gov The photophysical characteristics of pyrazole derivatives have been extensively studied, revealing that many exhibit high fluorescence quantum yields and interesting solvatochromic behavior. nih.govnih.gov
For diphenyl-substituted pyrazole derivatives, strong blue light emission has been observed in both solution and the solid state, with quantum yields reaching as high as 88% in some cases. acs.org The fluorescence in these systems is often attributed to a twisted intramolecular charge transfer (TICT) mechanism. acs.org
The table below summarizes the expected photophysical properties based on data from analogous diphenyl-substituted pyrazole derivatives.
| Property | Expected Characteristic for this compound |
| Absorption (λ_abs) | Expected in the UV region, characteristic of the phenyl and pyrazole chromophores. |
| Emission (λ_em_) | Likely to exhibit fluorescence in the blue region of the spectrum. |
| Fluorescence Quantum Yield (Φ_F_) | Potentially high, given the values observed for other diphenyl-substituted pyrazoles. |
| Excited State Lifetime (τ_F_) | Expected to be in the nanosecond range, typical for fluorescent organic molecules. |
| Stokes Shift | A significant Stokes shift is anticipated, which is common for molecules undergoing geometric relaxation in the excited state. |
Emerging Research Applications and Future Directions in 4,4 Dimethyl 3,5 Diphenyl 4h Pyrazole Chemistry
Strategic Role in Bioorthogonal Click Chemistry
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The Diels-Alder reaction, a cornerstone of organic synthesis, has been adapted for this purpose, and substituted 4H-pyrazoles are emerging as promising reagents.
The utility of the 4H-pyrazole core in click chemistry is centered on the ability to tune its reactivity as a diene in Diels-Alder reactions. The parent compound, 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP), exhibits low reactivity and often requires acid catalysis for cycloaddition reactions, making it unsuitable for biological applications. nih.gov However, research has demonstrated that modifying the substituents at the 4-position dramatically alters the diene's electronic properties and, consequently, its reactivity.
A key strategy for enhancing reactivity is the introduction of electron-withdrawing groups, such as fluorine. The uncatalyzed Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) is approximately 500,000 times faster than that of DMP with the strained alkyne, endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN). mit.edu This significant rate enhancement is attributed to the concept of hyperconjugative antiaromaticity. mit.edu The highly electronegative fluorine atoms destabilize the diene's ground state, thereby lowering the activation energy of the Diels-Alder reaction. nih.gov
The reactivity can be further fine-tuned by adjusting the degree of fluorination or introducing other functionalities. For instance, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) has a Diels-Alder reactivity that is sevenfold lower than DFP but is still significantly more reactive than DMP. semanticscholar.org Replacing fluorine with less electron-withdrawing oxo groups is another approach to modulate reactivity. nih.gov Spirocyclic derivatives, such as 6,9-diphenyl-1-oxa-7,8-diazaspiro[4.4]nona-6,8-diene (OSP), have also been developed to enhance reactivity by reducing geminal repulsion in the transition state and pre-distorting the molecule into a conformation that is closer to the transition state geometry. nih.gov
Below is a data table summarizing the relative reactivities of various 4H-pyrazole derivatives.
| Compound | Substituents at C4 | Second-Order Rate Constant (k) with BCN (M⁻¹s⁻¹) | Key Reactivity Factor(s) |
| This compound (DMP) | Dimethyl | Inactive without catalyst | Low reactivity baseline; requires acid catalysis. researchgate.net |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | Difluoro | 5.2 | High hyperconjugative antiaromaticity, lowering of LUMO energy. mit.edusemanticscholar.org |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | Fluoro, Methyl | 0.76 | Reduced hyperconjugative antiaromaticity compared to DFP, predistortion into envelope form. semanticscholar.org |
| 6,9-Diphenyl-1-oxa-7,8-diazaspiro[4.4]nona-6,8-diene (OSP) | Spirocyclic Oxo | 0.17 (with a cyclooctyne) | Antiaromaticity, predistortion, and reduced geminal repulsion. nih.gov |
A critical requirement for any bioorthogonal reagent is stability in the complex chemical milieu of a cell, which contains numerous nucleophiles like reduced glutathione (B108866) (GSH). While fluorination dramatically enhances the reactivity of 4H-pyrazoles, it unfortunately also increases their susceptibility to nucleophilic attack, limiting their utility in physiological settings. nih.govsemanticscholar.org
Both DFP and MFP have shown compromised stability in the presence of glutathione. semanticscholar.org In an effort to overcome this limitation, researchers have turned to alternative substituents. The development of 4-oxo-substituted 4H-pyrazoles represents a significant advance. These compounds, such as OSP, were designed to balance high Diels-Alder reactivity with improved biological stability. nih.gov The rationale is that replacing the highly electron-withdrawing fluoro groups with less electronegative oxo groups would maintain sufficient reactivity for click chemistry while enhancing stability against biological nucleophiles. nih.gov OSP, in particular, has been shown to be the most reactive of the known 4H-pyrazoles that remain stable in the presence of biological nucleophiles. nih.gov
The stability of these dienes in various biological mimics is a key area of investigation, as summarized in the table below.
| Compound | Environment | Stability Findings |
| 4,4-Difluoro-3,5-diphenyl-4H-pyrazole (DFP) | Fetal Bovine Serum (FBS), Glutathione (GSH) | Unstable; does not remain intact after 8 hours in a GSH-containing buffer. semanticscholar.org |
| 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | Fetal Bovine Serum (FBS), Glutathione (GSH) | More stable than DFP in serum, but still compromised in the presence of GSH. semanticscholar.org |
| 4-Oxo-substituted 4H-pyrazoles (e.g., OSP) | Biomimetic buffers with nucleophiles | Designed for and show much greater stability than fluorinated analogs. nih.gov |
Development of Advanced Organic Synthesis Reagents and Scaffolds
Beyond bioorthogonal applications, the this compound core and its derivatives serve as versatile scaffolds in organic synthesis. The Diels-Alder reactivity of these compounds makes them useful building blocks for creating complex cyclic molecules. For example, the stereospecific bromohydroperoxylation of this compound has been reported, leading to the synthesis of 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole. acs.orgresearchgate.net This demonstrates the utility of the 4H-pyrazole ring as a template for introducing multiple functional groups with specific stereochemistry.
The synthesis of various substituted 4H-pyrazoles itself has driven the development of new synthetic methods. For instance, the synthesis of MFP was achieved through the condensation of 2-fluoro-2-methyl-1,3-diphenylpropane-1,3-dione with hydrazine (B178648), highlighting the synthetic pathways available to access these valuable reagents. semanticscholar.org The exploration of 4H-pyrazoles as Diels-Alder dienes, a field of study dating back decades, continues to provide new tools for synthetic chemists. mit.edu
Future Computational and Experimental Research Opportunities
The initial successes in tuning the properties of 4H-pyrazoles have opened up numerous avenues for future research.
The established correlation between the electronegativity of substituents at the 4-position and the diene's reactivity provides a clear path for future investigations. A systematic exploration of a wider range of electron-withdrawing and electron-donating groups, as well as substituents with varying steric bulk, could lead to the discovery of novel 4H-pyrazoles with tailored reactivity and stability profiles. Future work could focus on:
Halogen series: Investigating the effects of chloro and bromo substituents to see if they offer a better balance of reactivity and stability compared to fluoro groups.
Chalcogen-based groups: Exploring sulfonyl or other sulfur- and selenium-containing groups to modulate the electronic properties of the diene.
Asymmetric substitution: Further exploring asymmetrically substituted 4H-pyrazoles to leverage the reactivity-enhancing effects of ground-state distortion. nih.gov
Computational methods, particularly density functional theory (DFT) calculations, have been instrumental in understanding the underlying principles governing the reactivity of 4H-pyrazoles, such as hyperconjugative antiaromaticity and transition state geometries. mit.edu Future research will likely involve more sophisticated computational models to:
Predict the reactivity and stability of new, yet-to-be-synthesized 4H-pyrazole derivatives, thereby guiding synthetic efforts.
Gain a deeper understanding of the subtle interplay between electronic effects, steric hindrance, and predistortion in the Diels-Alder transition state.
Investigate the mechanisms of degradation of these compounds in biological media to inform the design of more robust reagents.
These advanced mechanistic studies, in tandem with experimental validation, will be crucial for the continued development of the this compound scaffold as a platform for creating next-generation chemical tools.
Rational Design of Next-Generation Pyrazole-Based Reagents
The rational design of next-generation reagents originating from the this compound scaffold is a strategic endeavor rooted in the principles of medicinal chemistry. The inherent structural versatility of the pyrazole (B372694) core allows for systematic modifications to fine-tune pharmacological and chemical properties. researchgate.net This process aims to enhance potency, selectivity, and pharmacokinetic profiles, transforming a lead compound into a highly optimized agent for specific biological targets. The primary strategies employed are structure-activity relationship (SAR) studies and computational modeling.
At the heart of rational design are SAR studies, which involve the synthesis of a series of analogs where specific parts of the molecule are systematically altered. The subsequent evaluation of these analogs reveals critical insights into which molecular features are essential for biological activity. For the 3,5-diphenylpyrazole (B73989) core, which is the parent structure of this compound, this approach has proven fruitful in developing potent enzyme inhibitors. researchgate.netnih.gov
Research into inhibitors for meprin α and meprin β, a pair of metalloproteases, highlights the practical application of these design principles. The unsubstituted 3,5-diphenylpyrazole was identified as a highly potent starting point, particularly against meprin α. nih.gov From this lead structure, researchers initiated a systematic exploration of how structural modifications at various positions on the pyrazole ring impact inhibitory activity.
One line of investigation focused on varying one of the aryl moieties at the 3- or 5-position of the pyrazole ring. The goal was to understand the spatial and electronic requirements of the enzyme's binding pocket. The findings from these modifications are detailed in the table below.
| Compound | Substituent at Position 3 | Inhibitory Activity (IC₅₀ against meprin α) |
|---|---|---|
| 7a | Phenyl | Low nanomolar range |
| 14a | Methyl | Decreased activity |
| 14b | Benzyl (B1604629) | Decreased activity |
| 14c | Cyclopentyl | Similar activity to 7a |
The data reveals that while the diphenyl substitution provides high potency, replacing one phenyl group with smaller alkyl or benzyl groups leads to a decrease in activity. However, a bulkier cyclopentyl group maintains a similar level of inhibition, suggesting specific steric requirements within the enzyme's active site. nih.gov
Another key area for modification in rational reagent design is the nitrogen atom of the pyrazole heterocycle. Substitution at this position can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds. In the case of the 3,5-diphenylpyrazole scaffold, N-substitution was found to be detrimental to its inhibitory activity against meprins.
| Compound | Modification | Effect on Meprin α and β Inhibition |
|---|---|---|
| 7a | Unsubstituted (N-H) | High potency |
| 21a | N-Methyl | 4- to 6-fold decrease in activity |
| 21b | N-Phenyl | 4- to 6-fold decrease in activity |
This finding indicates that the N-H group is likely crucial for binding to the target, possibly acting as a hydrogen bond donor. The introduction of lipophilic methyl or phenyl groups at this position resulted in a significant drop in potency, guiding future design efforts away from N-substituted analogs for this particular target. nih.gov
These examples of systematic modification, combining targeted synthesis with biological evaluation, form the foundation of rational drug design. By understanding the precise structural requirements for activity, chemists can design next-generation reagents based on the this compound framework with enhanced efficacy and specificity for a wide range of therapeutic applications, including the development of novel anticancer agents. researchgate.net
Q & A
Q. Methodological Answer
Synthetic Variation : Introduce substituents (e.g., -F, -OCH) at the 4-position and compare reactivity with BCN or cyclopentadiene.
Kinetic Profiling : Measure pseudo-first-order rate constants under standardized conditions (solvent, temperature).
Computational Modeling : Calculate and bond-length changes in transition states using DFT (e.g., M06-2X).
Thermodynamic Analysis : Use isodesmic equations to quantify destabilization energies and correlate with experimental rates .
How can contradictions between computational predictions and experimental reactivity data be resolved?
Advanced
Discrepancies may arise from solvent effects, unaccounted steric factors, or approximations in DFT functionals. To resolve:
- Solvent Corrections : Apply implicit solvation models (e.g., SMD) or conduct experiments in varying solvents.
- Benchmarking : Compare results with high-level methods (e.g., CCSD(T)) or experimental benchmarks like Tz (3,6-diphenyl-1,2,4,5-tetrazine).
- Error Analysis : Quantify uncertainties in calculations (±2–3 kcal mol) .
What methodologies distinguish thermodynamic vs. kinetic control in DMP's Diels–Alder reactions?
Q. Methodological Answer
- Variable Temperature Studies : Plot ln() vs. 1/T to extract activation parameters (, ) via the Eyring equation.
- Product Ratios : Under thermodynamic control, product distribution shifts with temperature.
- Computational Free-Energy Surfaces : Map reaction pathways to identify metastable intermediates .
How do computational methods like DFT contribute to understanding DMP's reaction mechanisms?
Advanced
DFT (e.g., M06-2X) provides atomistic insights into:
- Transition-State Geometry : Bond-forming distances (e.g., 2.15 Å for DMP-BCN adducts).
- Electronic Effects : Natural bond orbital (NBO) analysis reveals hyperconjugative interactions.
- Solvent Interactions : SMD models account for aqueous or non-polar environments .
How can researchers balance stability and reactivity when modifying DMP for synthetic applications?
Q. Methodological Answer
- Substituent Tuning : Replace methyl groups with moderately electron-withdrawing groups (e.g., -OCH) to enhance reactivity without excessive destabilization.
- Stability Assays : Monitor decomposition via accelerated aging studies (e.g., heat, light exposure).
- Comparative Studies : Benchmark against stable dienes like Tz, which exhibit slower kinetics but higher stability .
What strategies validate DMP's performance against established dienes like Tz?
Q. Methodological Answer
- Competition Experiments : React DMP and Tz with a limiting dienophile (e.g., BCN) and quantify adduct ratios via LC-MS.
- Rate Comparisons : Measure under identical conditions. For example, Tz reacts ~100 times faster than DMP with BCN .
- Computational Benchmarking : Compare values across diene classes .
How can NMR and X-ray crystallography resolve structural ambiguities in DMP derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
